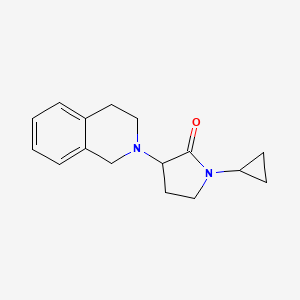

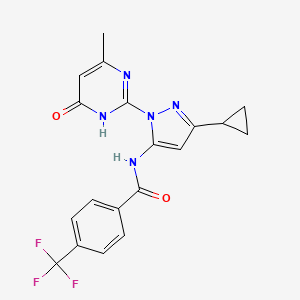

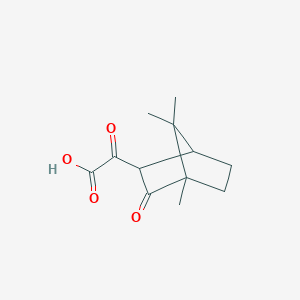

1-Cyclopropyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable research interest . These derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline have been studied extensively . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Applications De Recherche Scientifique

Synthetic Methodologies and Derivatives

A significant area of research involving this compound is the development of synthetic methodologies for pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. These compounds are synthesized through reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates in the presence of Lewis acid, demonstrating the influence of electronic nature on the yields of the reaction products (Lu & Shi, 2007). Similarly, another study describes a one-pot, four-component process to synthesize dihydropyrindines and tetrahydroquinolines, highlighting a versatile approach to constructing these heterocyclic compounds (Yehia, Polborn, & Müller, 2002).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the structural motifs present in "1-Cyclopropyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-2-one" are foundational elements for various biologically active compounds. For instance, the development of novel dispiropyrrolo[2,1-a]isoquinoline derivatives via multicomponent 1,3-dipolar cycloaddition has been explored, showcasing the potential of these compounds in drug discovery due to their unique heterocyclic scaffolds and biological activities (Boudriga et al., 2019).

Catalytic Reactions and Functionalization

The compound and its derivatives have also been investigated in catalytic reactions and C-H functionalization processes. For example, cyclic amines such as pyrrolidine and 1,2,3,4-tetrahydroisoquinoline have been utilized in redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines (Kang et al., 2015). Moreover, an innovative Ugi reaction incorporating a redox-neutral amine C-H functionalization step has been developed, further illustrating the versatility and utility of these compounds in complex organic synthesis (Zhu & Seidel, 2016).

Propriétés

IUPAC Name |

1-cyclopropyl-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16-15(8-10-18(16)14-5-6-14)17-9-7-12-3-1-2-4-13(12)11-17/h1-4,14-15H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTQEFZZJNTQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

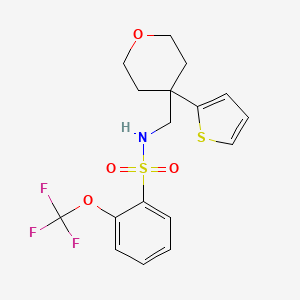

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984521.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2984528.png)

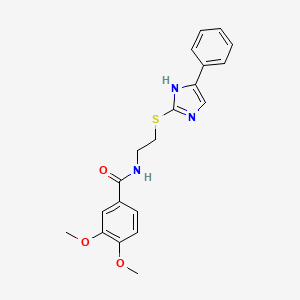

![8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2984538.png)

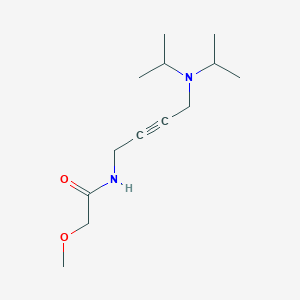

![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide](/img/structure/B2984539.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)